FMS Kinase Inhibitory Potency
Pyrrolo[3,2-c]pyridine derivatives 1e and 1r demonstrated significantly enhanced FMS kinase inhibition compared to the lead compound KIST101029. While direct data for the parent 7-chloro-1H-pyrrolo[3,2-c]pyridine building block are not available, these derivatives establish the scaffold's capacity for potent target engagement [1].
| Evidence Dimension | FMS kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Compound 1e: 60 nM; Compound 1r: 30 nM |
| Comparator Or Baseline | KIST101029: 96 nM |
| Quantified Difference | 1e: 1.6-fold improvement; 1r: 3.2-fold improvement over baseline |
| Conditions | In vitro kinase inhibition assay; FMS kinase enzyme |
Why This Matters
This establishes the pyrrolo[3,2-c]pyridine scaffold as capable of delivering low-nanomolar potency against FMS kinase, supporting its selection for kinase inhibitor development programs.
- [1] El-Gamal, M.I., Oh, C.H. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry. 2018;33(1):1160-1166. View Source
